
5-(3,4-Dichlorophenyl)-3-(4-methoxyphenyl)triazol-4-amine
概要
説明
5-(3,4-Dichlorophenyl)-3-(4-methoxyphenyl)triazol-4-amine is a synthetic organic compound belonging to the triazole class. Triazoles are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Dichlorophenyl)-3-(4-methoxyphenyl)triazol-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3,4-dichloroaniline with 4-methoxybenzyl azide in the presence of a copper catalyst to form the triazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, ensuring high yield and purity. The use of automated reactors and stringent quality control measures would be essential to meet industrial standards.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions may target the triazole ring or the aromatic substituents, leading to various reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups like halogens or alkyl groups.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its triazole core, which is known for pharmacological activity.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
作用機序
The mechanism of action of 5-(3,4-Dichlorophenyl)-3-(4-methoxyphenyl)triazol-4-amine would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The triazole ring can form hydrogen bonds and π-π interactions, influencing its binding affinity and specificity.
類似化合物との比較
Similar Compounds
5-(3,4-Dichlorophenyl)-3-phenyltriazol-4-amine: Lacks the methoxy group, which might affect its biological activity and chemical reactivity.
5-(4-Methoxyphenyl)-3-phenyltriazol-4-amine: Lacks the dichloro substitution, potentially altering its properties.
5-Phenyl-3-(4-methoxyphenyl)triazol-4-amine: Lacks both the dichloro and methoxy groups, serving as a simpler analog.
Uniqueness
The presence of both dichloro and methoxy groups in 5-(3,4-Dichlorophenyl)-3-(4-methoxyphenyl)triazol-4-amine makes it unique, potentially enhancing its biological activity and chemical stability compared to its analogs.
特性
分子式 |
C15H12Cl2N4O |
|---|---|
分子量 |
335.2 g/mol |
IUPAC名 |
5-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)triazol-4-amine |
InChI |
InChI=1S/C15H12Cl2N4O/c1-22-11-5-3-10(4-6-11)21-15(18)14(19-20-21)9-2-7-12(16)13(17)8-9/h2-8H,18H2,1H3 |
InChIキー |
FIYUJUMRDKTMKE-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)N2C(=C(N=N2)C3=CC(=C(C=C3)Cl)Cl)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
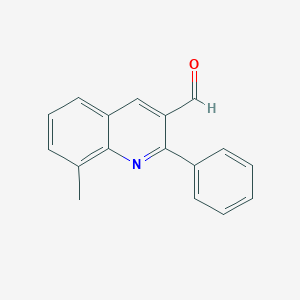
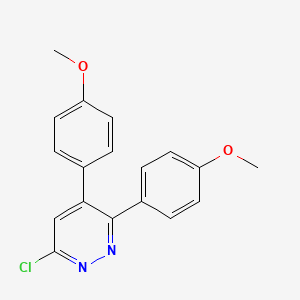
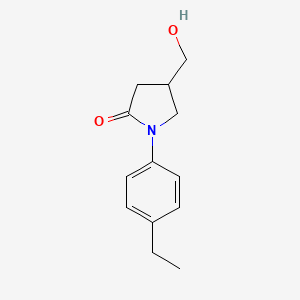
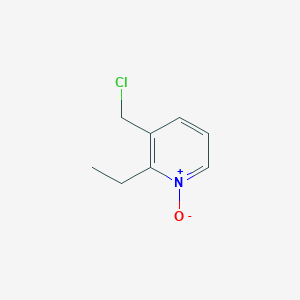



![ethyl 10-oxo-3,10-dihydro-1H-pyrido[1,2-a]thieno[3,4-d]pyrimidine-7-carboxylate](/img/structure/B8369874.png)
![1-(3-Methoxyphenyl)-6-azabicyclo[3,2,1]octane](/img/structure/B8369881.png)

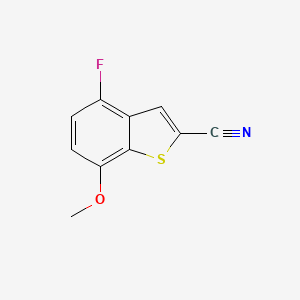
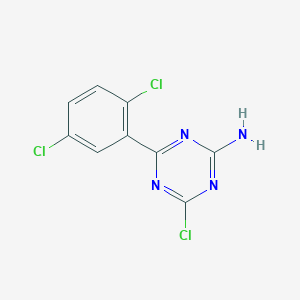
![2-Fluoro-6-[1,2,4]triazol-1-yl-benzonitrile](/img/structure/B8369906.png)

